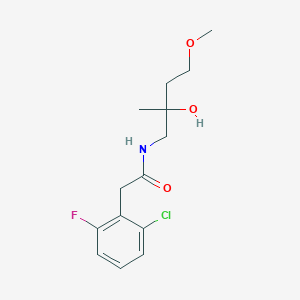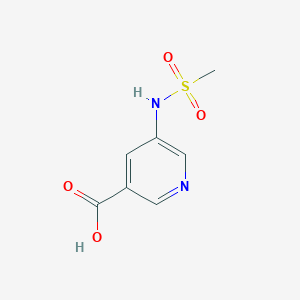![molecular formula C15H20ClNO3 B2528197 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride CAS No. 1823562-03-3](/img/structure/B2528197.png)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride" is a bicyclic structure that is part of a class of compounds known for their potential as peptidomimetics and as intermediates in organic synthesis. These compounds are characterized by their rigid frameworks, which can mimic the conformation of peptides and are thus of interest in drug discovery and development.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored through various methods. For instance, the intramolecular 1,3-dipolar cycloaddition has been used to prepare single diastereoisomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which are structurally similar to the compound . Sequential 'condensation–iodolactonization' reactions have been employed to synthesize 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, demonstrating the versatility of bicyclic frameworks in organic synthesis . Additionally, an efficient synthesis route for azabicyclo[4.3.0]alkane amino acids, which are rigid dipeptide mimetics, has been reported, highlighting the relevance of these structures in mimicking biologically active peptides .
Molecular Structure Analysis
The molecular structure of these bicyclic compounds is crucial for their biological activity. The stereochemistry and rigidity of the framework can significantly influence the interaction with biological targets. For example, the synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester has been achieved, showcasing the importance of stereocontrolled synthesis in obtaining compounds with desired biological properties .
Chemical Reactions Analysis
Bicyclic compounds like the one can undergo various chemical reactions. A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives has been developed, which involves a cascade reaction starting from 3-formylchromones . Tautomerism has been observed in 9-azabicyclo[4.2.1]nonan-1-ols, which can exist in equilibrium with corresponding aminocyclooctanones, indicating the dynamic nature of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structural features. For instance, the synthesis of 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate has been described, with the compound's melting point and spectral data confirming its structure . The stability of these compounds is also of interest, as demonstrated by the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl, a stable nitroxyl radical with high activity in catalytic oxidation reactions .
Wissenschaftliche Forschungsanwendungen
Novel Chemical Synthesis and Biological Activities
The synthesis and evaluation of novel chemical compounds, including various derivatives of bicyclic and tricyclic structures, have been a focus in recent research, aiming to explore their potential biological activities and applications in medicinal chemistry. For instance, research on compounds like salicylic acid derivatives and triazine scaffold-bearing heterocyclic compounds shows significant pharmacological properties, including anxiolytic-like, antimicrobial, and anticancer activities. These studies underscore the interest in developing new synthetic methods and understanding the biological effects of such compounds, which could provide a foundation for the research applications of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride in similar contexts.
Synthesis and Pharmacological Potential : Studies on 3-azabicyclo [3.3.1] nonanones derivatives have highlighted their synthesis from the Mannich reaction and investigated their biological activities, particularly against various microbial strains. Such research emphasizes the importance of structural modifications for enhancing biological activities and may hint at the potential research avenues for exploring the pharmacological applications of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (Mazimba & Mosarwa, 2015).
Biotechnological Applications : The exploration of biotechnological routes for the production of chemicals from biomass, including the transformation of carboxylic acids into valuable biorenewable chemicals, is a growing area of research. Lactic acid, for instance, has been highlighted as a key feedstock for producing a range of chemicals through biotechnological routes. This research direction could suggest potential biotechnological applications for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride in producing biorenewable chemicals or as a precursor in various synthetic pathways (Gao, Ma, & Xu, 2011).
Catalytic Applications : The development of metalloporphyrin catalysts for the selective functionalization of saturated C-H bonds reflects an area of research with implications for organic synthesis and industrial applications. This area of study provides insights into the potential of complex organic molecules for catalytic roles in synthesizing pharmacologically active compounds or in the modification of existing molecules to enhance their biological activities (Che et al., 2011).
Eigenschaften
IUPAC Name |
9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c17-15(18)12-6-13-9-19-10-14(7-12)16(13)8-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORJRUFJNNUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1N2CC3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)






![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)


![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)
